molecular formula C9H9N3O3 B3226486 Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1256633-36-9

Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B3226486
CAS No.: 1256633-36-9
M. Wt: 207.19 g/mol
InChI Key: ZBSXWXNJCBGYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-hydroxyimidazo[1,5-a]pyrazine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with a hydroxy group at position 8 and an ethyl ester at position 1. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the hydroxyl group and lipophilicity from the ester moiety. The 8-hydroxy substitution likely enhances solubility in polar solvents compared to halogenated analogs, making it a candidate for medicinal chemistry applications, though its direct biological activity remains understudied in the provided literature.

Properties

IUPAC Name

ethyl 8-oxo-7H-imidazo[1,5-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-7-8(13)10-3-4-12(7)5-11-6/h3-5H,2H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSXWXNJCBGYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=O)NC=CN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147468
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-8-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-36-9
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-8-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-8-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1H-imidazole-4-carboxylate derivatives with 1,3-diketones or malondialdehyde derivatives under acidic conditions. This reaction leads to the formation of the imidazo[1,5-a]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Formation of 8-oxoimidazo[1,5-a]pyrazine-1-carboxylate.

    Reduction: Formation of ethyl 8-hydroxyimidazo[1,5-a]pyrazine-1-methanol.

    Substitution: Formation of various substituted imidazo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the imidazo[1,5-a]pyrazine core play crucial roles in binding to enzymes and receptors, leading to the modulation of biological pathways. This compound can inhibit or activate specific proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of ethyl 8-hydroxyimidazo[1,5-a]pyrazine-1-carboxylate with structurally related compounds, focusing on substitutions, molecular properties, and research findings.

Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyrazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 8-OH, 1-COOEt C9H9N3O3 207.19 (calc.) Potential solubility in polar solvents; understudied biological activity. N/A
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate 8-Cl, 1-COOEt C9H8ClN3O2 225.63 Electron-withdrawing Cl enhances stability; used in organic synthesis.
Ethyl 5-hydroxy-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate 5-OH, 8-oxo, 1-COOEt C9H9N3O4 223.19 Discontinued due to synthesis challenges; oxo group may reduce reactivity.
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Saturated ring, 1-COOEt C9H13N3O2 195.22 Improved pharmacokinetics; intermediate for drug synthesis.
Ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate (Flumazenil hydroxylated by-product) 8-OH, benzo-diazepine core C17H16FN3O4 345.33 Radiolabeling by-product; complex structure limits solubility.

Key Observations

Substitution Effects :

  • 8-Hydroxy vs. 8-Chloro : The 8-hydroxy derivative is expected to exhibit higher polarity and hydrogen-bonding capacity than the 8-chloro analog, which is more lipophilic and stable due to the electron-withdrawing Cl .
  • 8-Hydroxy vs. 8-Oxo : The oxo group in Ethyl 5-hydroxy-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate introduces a ketone, reducing nucleophilic reactivity compared to the hydroxyl group .

Synthetic Challenges: The synthesis of 8-hydroxy derivatives may face hurdles such as oxidation sensitivity, as seen in failed attempts to form imidazo[1,5-a]pyrazin-8(7H)-one derivatives using ethyl isocyanoacetate . Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine) are synthesized via hydrogenation, improving ring planarity and bioavailability .

Biological Relevance: While Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate is widely used in organic synthesis, its hydroxy counterpart’s biological activity remains speculative. The benzo[f]imidazo[1,5-a][1,4]diazepine core in Flumazenil derivatives highlights applications in radiopharmaceuticals (e.g., 11C-FMZ for GABA receptor imaging) .

Physicochemical Properties :

  • Solubility : The 8-hydroxy group likely increases aqueous solubility, contrasting with the chloro analog’s preference for organic solvents.
  • Stability : Chloro and tetrahydro derivatives exhibit enhanced stability, whereas hydroxy and oxo variants may require protective group strategies during synthesis .

Biological Activity

Ethyl 8-hydroxyimidazo[1,5-a]pyrazine-1-carboxylate is a compound with significant potential in various biological applications, particularly as a therapeutic agent. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C9H9N3O3C_9H_9N_3O_3. Its structure features an imidazo[1,5-a]pyrazine core with a hydroxyl group and an ethyl ester functional group. The synthesis typically involves multi-step reactions that can include cyclization and functional group modifications to achieve the desired compound.

Antiviral Properties

Research indicates that derivatives of imidazo[1,5-a]pyrazines exhibit antiviral activity. For instance, compounds similar to this compound have shown effectiveness against hepatitis B virus (HBV) in vitro. In studies, certain derivatives demonstrated IC50 values ranging from 1.3 to 9.1 µM against HBV replication in HepG2.2.15 cells, suggesting a promising therapeutic potential for treating viral infections .

Kinase Inhibition

Imidazo[1,5-a]pyrazine derivatives have been evaluated for their ability to inhibit various protein kinases. The compound's structural modifications can significantly impact its inhibitory potency against kinases such as DYRK1A and CLK1. Studies have shown that modifications at specific positions on the imidazo ring can enhance or diminish biological activity, providing insights into SAR .

Case Study 1: Antiviral Activity

In a study focused on antiviral agents, several ethyl 8-hydroxyimidazo[1,5-a]pyrazine derivatives were synthesized and tested for their efficacy against HBV. The most potent compounds showed substantial inhibition of HBV DNA replication, indicating their potential as antiviral therapeutics .

Case Study 2: Kinase Inhibition Assays

A comprehensive evaluation was conducted on a series of imidazo[1,5-a]pyrazine derivatives to assess their kinase inhibition capabilities. The results indicated that certain structural modifications could lead to significant increases in inhibitory potency against specific kinases involved in cell signaling pathways relevant to cancer and neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely related to its structure. Key findings from SAR studies include:

  • Hydroxyl Group Positioning : The position of the hydroxyl group on the imidazo ring is critical for maintaining activity against kinases.
  • Substituent Effects : The presence of various substituents at different positions can enhance or reduce the compound's inhibitory effects on target enzymes.
  • Core Structure Variations : Modifications to the imidazo core can lead to compounds with improved selectivity and potency .

Q & A

Q. What are the common synthetic routes for preparing ethyl 8-hydroxyimidazo[1,5-a]pyrazine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. Key steps include:

  • Cyclization : Formation of the imidazo[1,5-a]pyrazine core via cyclization of hydrazine with enamines or ketones under acidic or basic conditions .
  • Functionalization : Introduction of the hydroxy group at position 8 through oxidation (e.g., using hydrogen peroxide or KMnO₄) or hydroxylation reactions .
  • Esterification : Ethyl esterification of the carboxylate group using ethanol in the presence of acid catalysts . Example conditions:
StepReagents/ConditionsYield (%)Reference
CyclizationHydrazine hydrate, DMF, 80°C65-75
HydroxylationH₂O₂, AcOH, 50°C50-60

Q. How can researchers confirm the structural integrity of this compound?

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
  • 1H^1H-NMR: A singlet for the hydroxyl proton (~δ 10-12 ppm) and triplet/quartet for the ethyl ester group (δ 1.3-4.3 ppm) .
  • 13C^{13}C-NMR: Peaks for carbonyl carbons (C=O at ~165-170 ppm) and aromatic carbons (100-150 ppm) .
    • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₀N₃O₃: 208.0718; observed: 208.0715) .
    • Elemental Analysis : Match calculated vs. found values for C, H, N (e.g., C 52.17%, H 4.85%, N 20.28%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the hydroxylation step?

Low yields in hydroxylation may arise from competing side reactions (e.g., over-oxidation). Strategies include:

  • Catalyst Screening : Test transition-metal catalysts (e.g., FeCl₃ or Cu(OAc)₂) to enhance regioselectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Temperature Control : Lower reaction temperatures (e.g., 0-25°C) to minimize decomposition . Example optimization table:
CatalystSolventTemp (°C)Yield (%)
NoneAcOH5055
FeCl₃DMF2572

Q. What analytical approaches resolve contradictions in spectral data for imidazo[1,5-a]pyrazine derivatives?

Contradictions (e.g., unexpected 1H^1H-NMR shifts) may arise from tautomerism or impurities. Solutions include:

  • 2D NMR : Use HSQC and HMBC to confirm connectivity and assign ambiguous peaks .
  • X-ray Crystallography : Resolve tautomeric forms by determining the crystal structure (e.g., confirming the keto-enol equilibrium in the hydroxy group) .
  • HPLC-Purity Analysis : Identify impurities using reverse-phase chromatography (C18 column, MeOH:H₂O gradient) .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Model interactions with target proteins (e.g., DPP-4 for antidiabetic activity) using software like AutoDock .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with biological activity to prioritize synthetic targets .
  • DFT Calculations : Predict reaction pathways for functional group modifications (e.g., energy barriers for hydroxylation) .

Methodological Guidance

Q. What protocols ensure reproducibility in multi-component reactions involving imidazo[1,5-a]pyrazine cores?

  • Standardized Conditions : Use anhydrous solvents, inert atmospheres (N₂/Ar), and calibrated temperature controls .
  • In-Situ Monitoring : Track reaction progress via TLC or LC-MS to identify intermediates .
  • Scalability Tests : Validate procedures at 0.1 mmol to 10 mmol scales to assess robustness .

Q. How do steric and electronic effects influence substitution patterns on the imidazo[1,5-a]pyrazine ring?

  • Steric Effects : Bulky substituents at position 3 hinder electrophilic substitution at position 8. Use directing groups (e.g., -OMe) to enhance regioselectivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, requiring harsher conditions for further functionalization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

  • Purification : Recrystallize from ethyl acetate/hexane mixtures to remove solvates .
  • Polymorphism Screening : Test crystallization in different solvents (e.g., MeOH vs. acetone) to identify stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.